molecular formula C21H29NO4 B13718832 (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B13718832
M. Wt: 359.5 g/mol
InChI Key: ZAQDVKFUGBWJDJ-UHFFFAOYSA-N
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Description

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl group, a cyclopentylamino group, and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the cyclopentylamino group: This can be done through a nucleophilic substitution reaction where the protected amine reacts with a cyclopentyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The cyclopentylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Free amine derivatives.

    Substitution: Various substituted cyclopentylamino derivatives.

Scientific Research Applications

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions at other sites. The cyclopentylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclohexyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (1r,4r)-4-((((Benzyloxy)carbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

Uniqueness

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid is unique due to the presence of the cyclopentylamino group, which can impart different steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

4-[[cyclopentyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H29NO4/c23-20(24)18-12-10-16(11-13-18)14-22(19-8-4-5-9-19)21(25)26-15-17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,23,24)

InChI Key

ZAQDVKFUGBWJDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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